
2,6-Dichloro-4-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-propylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two chlorine atoms and a propyl group attached to a benzene ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-propylphenol can be synthesized through several methods. One common approach involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide and sodium ethoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-propylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-propylphenol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenol: Similar in structure but lacks the propyl group.
4-Propylphenol: Similar in structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Similar in structure but has chlorine atoms in different positions.
Uniqueness
2,6-Dichloro-4-propylphenol is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61305-76-8 |
|---|---|
Molekularformel |
C9H10Cl2O |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
2,6-dichloro-4-propylphenol |
InChI |
InChI=1S/C9H10Cl2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI-Schlüssel |
HNDVYGDZLSXOAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
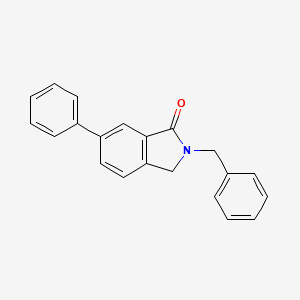
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
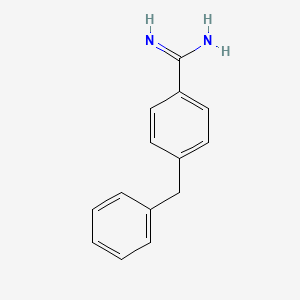
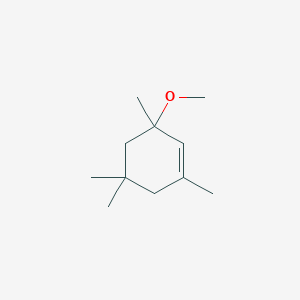

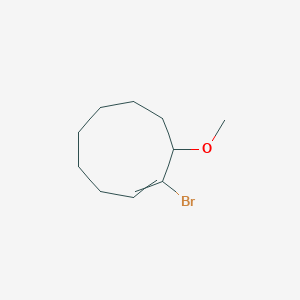
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

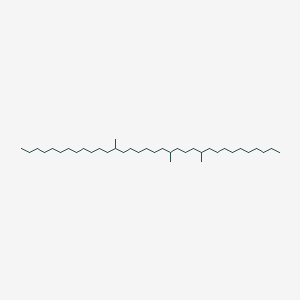
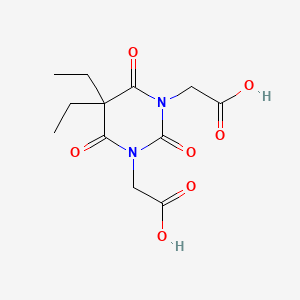
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
